molecular formula C15H15NO2 B8095954 2-Phenyl-d-phenylalanine CAS No. 1241683-27-1

2-Phenyl-d-phenylalanine

Cat. No.: B8095954
CAS No.: 1241683-27-1
M. Wt: 241.28 g/mol
InChI Key: DBMVJVZQGTXWTP-CQSZACIVSA-N
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Description

2-Phenyl-d-phenylalanine is a derivative of phenylalanine, an essential aromatic amino acid. This compound is characterized by the presence of a phenyl group attached to the alpha carbon of the amino acid, making it a unique variant of phenylalanine. Phenylalanine itself is a precursor for several important biomolecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-d-phenylalanine can be achieved through various methods. One common approach involves the use of phenylalanine ammonia lyases (PALs) from Petroselinum crispum, which have been engineered to produce high yields of both L- and D-phenylalanine analogues . The reaction conditions typically involve the use of specific substrates, biocatalysts, and optimized reaction buffers to achieve high enantiomeric excess and yield.

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their efficiency and environmental friendliness. These processes utilize engineered enzymes to convert substrates like phenylacetaldehyde and ammonia into the desired product under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-d-phenylalanine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group into a keto group, forming phenylpyruvate.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products:

Scientific Research Applications

2-Phenyl-d-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-d-phenylalanine involves its role as a precursor for neurotransmitters. It is converted into phenylpyruvate, which is then further metabolized into dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in mood regulation, alertness, and stress response . The compound interacts with enzymes like phenylalanine hydroxylase and tyrosine hydroxylase, which are involved in the biosynthesis of these neurotransmitters .

Comparison with Similar Compounds

Uniqueness: 2-Phenyl-d-phenylalanine is unique due to its specific stereochemistry and the presence of an additional phenyl group, which can influence its interaction with enzymes and receptors. This makes it a valuable compound for studying stereochemical effects in biochemical processes and for developing enantiomerically pure pharmaceuticals .

Properties

IUPAC Name

(2R)-2-amino-3-(2-phenylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-14(15(17)18)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14H,10,16H2,(H,17,18)/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMVJVZQGTXWTP-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001257244
Record name (αR)-α-Amino[1,1′-biphenyl]-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241683-27-1
Record name (αR)-α-Amino[1,1′-biphenyl]-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1241683-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-Amino[1,1′-biphenyl]-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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